3-(Methylsulfonyl)benzonitrile
Description
The Versatile Benzonitrile (B105546) Scaffold
Benzonitrile and its derivatives are fundamental building blocks in organic chemistry. ontosight.ai The nitrile group can undergo a variety of chemical transformations, making it a valuable precursor for synthesizing a wide range of organic compounds. atamankimya.comchemcess.com For instance, it can be hydrolyzed to form benzoic acids or reduced to produce benzylamines. chemcess.com
In medicinal chemistry, the benzonitrile scaffold is a common feature in many biologically active molecules. ontosight.ai Its presence can influence a compound's pharmacokinetic properties, such as metabolic stability and solubility. ontosight.ai The nitrile group's ability to act as a bioisostere for other functional groups, like a carbonyl or a hydroxyl group, is a key strategy in drug design. This substitution can lead to improved biological activity and reduced side effects. researchgate.net
The Influential Methylsulfonyl Moiety
The methylsulfonyl group is increasingly recognized for its significant role in the design of bioactive compounds. namiki-s.co.jp This functional group is known to enhance the physicochemical properties of molecules, such as their solubility and metabolic stability. namiki-s.co.jp Its ability to form hydrogen bonds can lead to stronger interactions with biological targets like enzymes and receptors. researchgate.netnih.gov
In drug discovery, the incorporation of a methylsulfonyl group can modulate a compound's biological activity. namiki-s.co.jp It is found in a variety of therapeutic agents, including anti-inflammatory, antibacterial, and antiviral drugs. namiki-s.co.jp The strong electron-withdrawing nature of the sulfonyl group can also influence the electronic properties of the molecule, which can be crucial for its biological function. researchgate.netnih.gov
Chemical and Physical Properties
The molecular formula of 3-(Methylsulfonyl)benzonitrile is C8H7NO2S, and it has a molecular weight of 181.21 g/mol . The molecule's structure is defined by a benzene (B151609) ring with a nitrile group and a methylsulfonyl group positioned at the meta-position relative to each other.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Methylbenzonitrile | 3-(Chloromethyl)benzonitrile |
| Molecular Formula | C8H7NO2S | C8H7N | C8H6ClN |
| Molecular Weight | 181.21 g/mol | 117.15 g/mol | 151.59 g/mol |
| CAS Number | 22821-75-6 | 620-22-4 | 64407-07-4 |
| Appearance | Solid | Liquid | Solid |
| Melting Point | Not specified | -23 °C | 66-71 °C |
| Boiling Point | Not specified | 99-101 °C | Not specified |
| Density | Not specified | 0.976 g/mL at 25 °C | Not specified |
This table was generated based on data from multiple sources. nist.govottokemi.comsigmaaldrich.com
Synthesis of Benzonitriles
The synthesis of benzonitrile compounds can be achieved through various methods. A common laboratory preparation involves the dehydration of benzamide. wikipedia.org Another established method is the Rosenmund–von Braun reaction, which utilizes cuprous cyanide. wikipedia.org More modern and greener approaches are continuously being developed, such as the one-pot synthesis from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride using an ionic liquid that acts as both a solvent and a catalyst. rsc.org This method has shown high yields for a variety of aromatic nitriles. rsc.org Additionally, methods for preparing benzonitriles from benzoic acid and ammonia (B1221849) in the liquid phase have also been developed. google.com
A Note on Related Compounds
The properties and applications of benzonitrile derivatives can vary significantly based on the nature and position of their substituents. For example, 4-(4-(methylsulfonyl)phenoxy)benzonitrile, a related compound, has been synthesized and characterized, with a reported melting point of 127-128.5 °C. prepchem.com The study of such derivatives helps to expand the understanding of structure-activity relationships within this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPJXEYDYJQMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375539 | |
| Record name | 3-(Methylsulfonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22821-75-6 | |
| Record name | 3-(Methylsulfonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methylsulfonyl Benzonitrile and Its Derivatives
Direct Synthesis Strategies
Direct synthesis methods aim to construct the core structure of 3-(Methylsulfonyl)benzonitrile or its analogs in a convergent manner, often by forming the critical carbon-sulfur bond.
Copper catalysis is a well-established tool in the formation of C-S bonds. One strategy involves the copper(I)-catalyzed S-C(sp²) coupling, which can be adapted for the synthesis of aryl methyl sulfones. researchgate.net These reactions typically pair an aryl halide or a related precursor with a sulfur-based nucleophile. For the synthesis of this compound, this could involve reacting a 3-halobenzonitrile with a methylthiolating agent, followed by oxidation, or directly with a methylsulfinate salt.
A three-component copper-catalyzed reaction provides another route, utilizing amino alcohols, aldehydes, and diazomalonates to produce highly substituted morpholines, showcasing copper's versatility in complex syntheses. nih.gov While not a direct synthesis of the target compound, the underlying principles of copper-catalyzed bond formation are relevant.
Table 1: Representative Copper-Catalyzed Three-Component Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class | Ref. |
| Amino Alcohols | Aldehydes | Diazomalonates | Cu(I) | Highly Substituted Morpholines | nih.gov |
Modern synthetic chemistry has seen the rise of photoredox catalysis, and nickel-mediated reactions have proven particularly effective for forming C-S bonds. A novel strategy for synthesizing aryl methyl sulfones employs a photoinduced, nickel-mediated radical coupling. nih.gov This method combines methyl radicals, generated from N-hydroxyphthalimide (NHP) esters, with sulfonyl radicals derived from sodium sulfinates. nih.gov This approach is noted for its mild reaction conditions, broad substrate scope, and good functional group tolerance, making it a powerful tool for preparing diverse aromatic methyl sulfones and their deuterated variants. nih.gov
Table 2: Nickel-Mediated Radical Coupling for Aryl Methyl Sulfone Synthesis
| Radical Source 1 | Radical Source 2 | Mediator/Catalyst | Product | Key Feature | Ref. |
| N-Hydroxyphthalimide (NHP) Esters (Methyl source) | Sodium Sulfinates (Sulfonyl source) | Nickel | Aryl Methyl Sulfone | Mild, photoinduced conditions | nih.gov |
A variety of transition metals are employed to catalyze the synthesis of organosulfur compounds. researchgate.net
Rhodium: Rhodium catalysts are known for their utility in various organic transformations, including C-H amidation via acylnitrene transfer intermediates. youtube.com While highly effective in nitrogen-insertion reactions, their specific application in the direct synthesis of aryl methyl sulfones like this compound is less commonly documented compared to other metals.
Palladium: Palladium catalysis is a cornerstone of cross-coupling chemistry and has been extensively used for aryl sulfone synthesis. tandfonline.com Methods include the coupling of aryl boronic acids with arylsulfonyl chlorides and the arylation of sulfenate anions. organic-chemistry.org A notable palladium-catalyzed reaction is the methylsulfonylation of aryl halides using dimethyl sulfite (B76179) as the methylsulfonyl source, which provides a direct route to methyl sulfone derivatives. organic-chemistry.org Palladium-catalyzed cyanation of aryl halides is also a well-established method for introducing the nitrile group, which could be a key step in a multi-step synthesis. researchgate.net
Iron: Iron, being an abundant and non-toxic metal, is an attractive catalyst from a green chemistry perspective. acs.org Iron(III) chloride has been used to catalyze the synthesis of homoallyl sulfonyl amides and in the regioselective synthesis of benzothiazoles from aryl isothiocyanates through C-H functionalization, which involves C-S bond formation. nih.govnih.gov These examples highlight the potential of iron catalysts in the broader field of organosulfur chemistry, which can be extended to the synthesis of aryl sulfones.
Functionalization and Derivatization Routes
These strategies involve modifying a pre-existing molecule that already contains either the benzonitrile (B105546) or the methylsulfonylphenyl moiety.
Electrophilic aromatic substitution on the this compound ring is challenging due to the presence of two powerful electron-withdrawing groups: the nitrile (-CN) and the methylsulfonyl (-SO₂CH₃). Both groups are strongly deactivating and meta-directing. Consequently, any electrophilic substitution would be directed to the C5 position, which is meta to both existing substituents.
Fluorination is a key example of such a transformation. The development of electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has made the fluorination of even deactivated aromatic rings possible. wikipedia.orgnih.gov These reagents act as an electrophilic source of fluorine that can react with a carbon-centered nucleophile (the aromatic ring). wikipedia.org The introduction of a fluorine atom can significantly alter the biological and chemical properties of the molecule. nih.gov
Table 3: Electrophilic Fluorination of an Aromatic Ring
| Substrate | Reagent | Reaction Type | Key Feature | Ref. |
| Electron-deficient Aromatic Ring | Selectfluor or NFSI | Electrophilic Aromatic Substitution | Introduction of fluorine onto a deactivated ring system. | wikipedia.orgnih.gov |
Nucleophilic aromatic substitution (SₙAr) is a powerful method for functionalizing aromatic rings that are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org
The presence of both the nitrile and methylsulfonyl groups makes the aromatic ring of this compound and its derivatives highly electron-deficient and thus activated towards nucleophilic attack. masterorganicchemistry.comyoutube.com For an SₙAr reaction to occur, a suitable leaving group, typically a halide, must be present on the ring. The rate of substitution is significantly enhanced when the electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org For instance, in a derivative like 4-fluoro-3-(methylsulfonyl)benzonitrile, the fluorine atom is ortho to the sulfonyl group and para to the cyano group (relative to the point of attack), making it highly susceptible to displacement by a wide range of nucleophiles. prepchem.comyoutube.com
Table 4: Example of Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Product | Key Requirement | Ref. |
| 4-Fluorophenyl methyl sulfone | 4-Cyanophenol (as phenoxide) | 4-(4-(Methylsulfonyl)phenoxy)benzonitrile | Electron-withdrawing group activates ring for displacement of leaving group (F⁻). | prepchem.com |
Synthetic Pathways to this compound and Its Analogs
The synthesis of this compound and its derivatives is a key area of research, driven by their potential applications in various fields. This article explores several established and innovative synthetic methodologies for creating these compounds, detailing the chemical reactions and transformations involved.
3 Formation of Indene (B144670) Moieties via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to form carbon-carbon bonds, often leading to the synthesis of ketones. In the context of this compound derivatives, this reaction can be adapted to create indene structures. For instance, the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, which can be derivatives of benzonitrile, is a known method for synthesizing 1-indanones. researchgate.net This process is often catalyzed by strong acids or Lewis acids like aluminum chloride. researchgate.netbeilstein-journals.org
Specifically, a substituted benzoyl chloride can react with ethylene (B1197577) in the presence of aluminum chloride to undergo a Friedel-Crafts acylation, followed by an intramolecular alkylation to yield a 1-indanone. researchgate.net While direct examples involving this compound are not prevalent in the provided search results, the general principle of using Friedel-Crafts acylation to form five-membered rings on a benzene (B151609) core is well-established. researchgate.net
5 Etherification Reactions
Etherification reactions are crucial for modifying the structure of benzonitrile derivatives, potentially introducing new functional groups or linking them to other molecules. A general method for the chemoselective etherification of benzyl (B1604629) alcohols in the presence of other hydroxyl groups involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.org This could be applied to hydroxyl-substituted benzonitrile derivatives.
Furthermore, Lewis acid-catalyzed reactions provide another avenue for ether synthesis. For example, trimethylsilyl (B98337) triflate can promote the reaction between carbonitriles and alcohols to form carboxylic esters, a process related to etherification. beilstein-journals.org This reaction proceeds through the activation of both the alcohol and the nitrile. beilstein-journals.org
6 Chemical Transformations of the Nitrile Group (e.g., Reduction to Primary Amines)
The nitrile group in this compound is a versatile functional group that can undergo various transformations, most notably reduction to a primary amine. This reduction is a key step in the synthesis of many pharmacologically active compounds.
Several reagents are effective for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can convert nitriles to primary amines through two successive nucleophilic additions of a hydride ion. libretexts.org The reaction is typically completed with an aqueous workup to protonate the resulting amine. libretexts.org
Diisopropylaminoborane, particularly when used with a catalytic amount of lithium borohydride, is another effective reagent for reducing a wide range of aliphatic and aromatic nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org The reactivity of this system is influenced by the electronic nature of the substituents on the benzonitrile ring; electron-withdrawing groups facilitate the reduction, while electron-donating groups may require harsher conditions. nih.gov Enzymatic methods for nitrile reduction are also emerging, offering a biocatalytic alternative to traditional chemical methods. google.com
Table 1: Reagents for the Reduction of Nitriles to Primary Amines
| Reagent | Conditions | Substrate Scope | Reference |
| Lithium aluminum hydride (LiAlH₄) | Standard ether solvents, followed by aqueous workup | Broad | libretexts.org |
| Diisopropylaminoborane / cat. LiBH₄ | Ambient or refluxing THF | Aliphatic and aromatic nitriles | nih.govorganic-chemistry.org |
| Nitrile oxido-reductase (e.g., QueF) | Biocatalytic conditions | Specific nitriles, including benzonitrile derivatives | google.com |
7 Base-Promoted Cascade Reactions for Complex Heterocycle Formation (e.g., Isoindolin-1-ones from Benzonitrile Precursors)
Base-promoted cascade reactions offer an efficient pathway to construct complex heterocyclic structures from simple benzonitrile precursors. A notable example is the synthesis of isoindolin-1-ones. nih.govnih.govacs.org These reactions can be initiated from ortho-carbonyl-substituted benzonitriles reacting with various pronucleophiles. nih.govnih.govacs.org
For instance, the reaction of 2-formylbenzonitriles with ((chloromethyl)sulfonyl)benzenes, promoted by a mild and inexpensive base like potassium carbonate (K₂CO₃), can lead to the formation of 3,3-dialkylated isoindolin-1-ones or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. nih.govnih.govacs.org These cascade reactions are often highly efficient, combining multiple elementary steps in a single pot without the need for metal catalysis. nih.govnih.govacs.org The mechanism involves a series of steps including tautomerization, cyclization, and a Dimroth-type rearrangement. acs.org
8 Benzylic Photobromination Techniques
Benzylic photobromination is a selective method for introducing a bromine atom at the carbon adjacent to an aromatic ring. masterorganicchemistry.com This reaction proceeds via a free-radical mechanism, initiated by light. masterorganicchemistry.comacs.org The benzylic C-H bonds are weaker than other alkyl C-H bonds, making them susceptible to abstraction by a bromine radical. libretexts.org
N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose as it provides a low, steady concentration of bromine, which favors the desired radical substitution over addition reactions to the aromatic ring. masterorganicchemistry.comlibretexts.org This technique is particularly useful for creating precursors for further functionalization, as the resulting benzylic bromide is a good substrate for nucleophilic substitution reactions. khanacademy.org A detailed understanding of the reaction mechanism, including potential side reactions like overbromination, is crucial for developing robust and scalable processes. nih.gov
9 General Synthetic Approaches for Glucopyranosyl-Substituted Benzonitrile Derivatives
The synthesis of glucopyranosyl-substituted benzonitrile derivatives is of significant interest due to their potential as pharmaceutical agents. google.comgoogle.com A common strategy involves the coupling of a protected glucose derivative with a functionalized benzonitrile moiety.
One approach is the "click reaction," where a propargyl-functionalized benzyl derivative is reacted with an azido-functionalized glucose derivative, such as 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-d-glucose. nih.gov This reaction is typically catalyzed by copper(I) and results in the formation of a triazole-linked conjugate. nih.gov
Another method involves the reaction of a metalated benzonitrile derivative with a protected gluconolactone. google.com The benzonitrile can be halogenated and then subjected to a halogen-metal exchange to form a reactive organometallic species. This species then adds to the gluconolactone, and subsequent modifications can lead to the desired glucopyranosyl-substituted benzonitrile. google.com The hydroxyl groups of the glucopyranosyl moiety are often protected during these synthetic steps and deprotected at a later stage. google.com
Automated Synthesis Methodologies for Drug-like Molecules
The demand for rapid synthesis and screening of novel drug candidates has spurred the development of automated synthesis platforms. These systems are particularly valuable for creating libraries of drug-like molecules, which often feature functional groups like the sulfonylbenzonitrile moiety. While specific automated synthesis protocols for this compound are not extensively detailed in the literature, the principles can be extrapolated from the synthesis of its complex derivatives.
A notable example is the automated end-to-end synthesis of (S)-7-Methyl-3-[3-(methylsulfonyl)benzyl]-5-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. This process highlights the capabilities of modern automated systems, which integrate reaction execution, work-up, and purification. In this synthesis, a key intermediate, 1-(bromomethyl)-3-(methylsulfonyl)benzene (B1289278), a derivative of this compound, is utilized. The automated workflow involves the precise handling of reagents and intermediates in a continuous flow setup, coupled with in-line purification, demonstrating the potential for synthesizing complex molecules with minimal manual intervention.
Table 1: Key Steps in an Exemplary Automated Synthesis of a Drug-like Molecule
| Step | Description | Key Parameters |
| Reagent Preparation | Solutions of the starting materials, such as 1-(bromomethyl)-3-(methylsulfonyl)benzene and the pyrazolone (B3327878) core, are prepared in suitable solvents like tetrahydrofuran (B95107) (THF). | Concentration, Solvent Purity |
| Reaction | The reagents are pumped into a microreactor where the coupling reaction occurs, often catalyzed by a palladium complex. | Flow Rate, Temperature, Residence Time |
| Work-up | The reaction mixture is automatically quenched and extracted. | Quenching Agent, Solvent System |
| Purification | The crude product is purified using techniques like automated flash chromatography. | Column Type, Eluent Gradient |
| Analysis | The final product is analyzed for purity and identity using in-line or at-line techniques like HPLC and mass spectrometry. | Purity Threshold, Spectral Data |
This automated approach offers significant advantages in terms of reproducibility, efficiency, and safety, especially when dealing with potent or hazardous reagents. The modular nature of these systems allows for the rapid exploration of chemical space by varying starting materials and reaction conditions, accelerating the discovery of new bioactive compounds.
Process Development and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process development and scale-up to ensure efficiency, safety, and cost-effectiveness.
Optimization of Reaction Conditions for Industrial Production
The industrial synthesis of this compound is likely to proceed through the oxidation of a more readily available precursor, 3-(methylthio)benzonitrile (B1601781). The optimization of this oxidation step is crucial for achieving high yields and purity on a large scale. Key parameters that require optimization include the choice of oxidant, catalyst, solvent, temperature, and reaction time.
Table 2: Parameters for Optimization of 3-(methylthio)benzonitrile Oxidation
| Parameter | Options | Considerations for Industrial Scale |
| Oxidant | Hydrogen peroxide, peracetic acid, potassium permanganate, oxygen | Cost, availability, safety (e.g., handling of peroxides), and by-product formation. |
| Catalyst | Tungsten-based catalysts, manganese salts, iron complexes | Catalyst loading, activity, stability, and ease of separation/recycling. |
| Solvent | Acetic acid, water, toluene | Solvent recovery and recycling, environmental impact, and solubility of reactants and products. |
| Temperature | 20-100 °C | Energy consumption, reaction rate, and control of exotherms. |
| Reaction Time | 1-24 hours | Throughput and reactor occupancy. |
Studies on the sulfoxidation of related aryl thioethers have shown that iron(III) species can be effective catalysts, offering high chemoselectivity. conicet.gov.ar For instance, the oxidation of 4-(methylthio)benzoic acid to 4-(methylsulfinyl)benzoic acid has been achieved with excellent yields using an iron(III) nitrate (B79036) catalyst in acetonitrile. conicet.gov.ar Similar conditions could be adapted and optimized for the oxidation of 3-(methylthio)benzonitrile. The use of green oxidants like hydrogen peroxide is also highly desirable from an environmental and economic perspective. Process analytical technology (PAT) can be employed to monitor the reaction in real-time, allowing for precise control and optimization of the process parameters to maximize yield and minimize impurities.
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers significant advantages for the industrial production of this compound, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. novartis.com The synthesis of nitriles and sulfones has been successfully demonstrated in continuous flow systems.
For the synthesis of the benzonitrile moiety, a continuous-flow protocol for the preparation of organic nitriles from carboxylic acids has been developed, although this would require starting from 3-(methylsulfonyl)benzoic acid. researchgate.net A more direct approach would be the continuous oxidation of 3-(methylthio)benzonitrile.
The implementation of a continuous flow process for the oxidation of 3-(methylthio)benzonitrile would involve pumping a solution of the substrate and the oxidant through a heated reactor, potentially packed with a solid-supported catalyst. This setup allows for precise control over reaction parameters and can lead to higher yields and selectivities compared to batch processes.
Table 3: Conceptual Continuous Flow Process for this compound Synthesis
| Stage | Description | Key Equipment |
| Feed | Solutions of 3-(methylthio)benzonitrile and an oxidant (e.g., hydrogen peroxide) are prepared. | Pumping systems |
| Reaction | The reagent streams are mixed and passed through a heated reactor. | Microreactor or packed-bed reactor |
| Quenching | The reaction is stopped by the addition of a quenching agent. | Mixing tee |
| Separation | The product is separated from the reaction mixture. | Liquid-liquid separator or crystallizer |
| Purification | The crude product is purified to the desired specification. | In-line chromatography or recrystallization unit |
The development of such a continuous process would require careful engineering to handle the reaction exotherm and to ensure the stability of the catalyst over time. The integration of real-time monitoring and control systems would be essential for maintaining consistent product quality and ensuring safe operation. novartis.com The move towards continuous manufacturing is a key trend in the pharmaceutical and fine chemical industries, driven by the desire for more efficient, sustainable, and flexible production methods. novartis.com
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(Methylsulfonyl)benzonitrile, offering unambiguous evidence of its molecular architecture. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the chemical environment of each proton is recorded. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the methylsulfonyl group. The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.7 and 8.6 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing nature of both the nitrile and methylsulfonyl substituents. The methyl group attached to the sulfonyl moiety gives rise to a sharp singlet peak around δ 3.3 ppm. The singlet nature of this peak indicates the absence of adjacent protons, which is consistent with the structure of the methylsulfonyl group.
¹³C NMR spectroscopy provides complementary information, detailing the carbon skeleton of the molecule. It distinguishes between the different carbon atoms, including the aromatic carbons, the nitrile carbon, and the methyl carbon of the sulfonyl group.
Table 1: Typical ¹H NMR Spectral Data for this compound
| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic Protons (Ar-H) | 7.7 – 8.6 | Multiplet |
| Methyl Protons (-SO₂CH₃) | ~ 3.3 | Singlet |
Data sourced from general spectroscopic information for methylsulfonyl-substituted benzonitrile (B105546) derivatives.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
For this compound, high-resolution mass spectrometry (HR-MS) can precisely confirm its molecular formula, C₈H₇NO₂S. The expected exact mass for the molecular ion [M]⁺ is approximately 181.02 Da. chemsrc.com The mass spectrum typically shows a prominent peak corresponding to the molecular ion. Further fragmentation of the molecular ion can provide additional structural information by revealing stable daughter ions, which helps to confirm the presence of the benzonitrile and methylsulfonyl moieties.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₇NO₂S |
| Molecular Weight | 181.21 g/mol |
| Exact Mass | 181.02000 Da |
| Primary Application | Confirmation of Molecular Weight and Formula |
Data derived from chemical property databases. chemsrc.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The two most prominent functional groups, the nitrile (-C≡N) and the sulfonyl (-SO₂), exhibit strong and characteristic absorption bands. The nitrile group's C≡N stretching vibration is readily identified by a sharp peak in a relatively uncongested region of the spectrum, typically around 2220 cm⁻¹. The sulfonyl group is characterized by two distinct stretching vibrations for the S=O bonds, which appear in the range of 1300–1150 cm⁻¹. The presence of these specific absorption bands provides definitive evidence for the key functional groups that define the molecule's identity.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Nitrile (-C≡N) | Stretch | ~ 2220 |
| Sulfonyl (-SO₂) | S=O Asymmetric & Symmetric Stretch | 1300 – 1150 |
Data sourced from general spectroscopic information for methylsulfonyl-substituted benzonitrile derivatives.
Computational Chemistry and Theoretical Studies
Structure-Activity Relationship (SAR) Analysis of Related Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives and analogs related to 3-(Methylsulfonyl)benzonitrile, SAR analyses elucidate the roles of the key functional groups: the methylsulfonyl moiety and the nitrile group on the phenyl ring.
The methylsulfonyl group is a strong electron-withdrawing group, which can increase the electrophilicity of the nitrile's carbon atom, potentially enhancing covalent interactions with biological targets like kinases. Furthermore, its ability to act as a hydrogen-bond acceptor and participate in stabilizing interactions within hydrophobic pockets of proteins is a key feature. The benzonitrile (B105546) group itself is a common feature in many biologically active molecules, where the nitrile can act as a bioisostere for other functional groups or as a key interacting moiety.
Research on related structures provides insights that can be extrapolated to this compound. For example, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which share a related sulfonamide feature, modifications to a benzyl (B1604629) C-region highlighted distinct SAR patterns. The analysis showed that phenyl C-region derivatives generally exhibited better antagonism for the TRPV1 receptor than their pyridine (B92270) surrogates in the 2-oxy and 2-thio series. nih.gov
In another study on indazole-based c-Met kinase inhibitors, SAR analysis was crucial for optimization. nih.gov The study led to the identification of compounds with IC₅₀ values against c-Met in the low nanomolar range. nih.gov For instance, compound 28a from the study emerged as a highly potent inhibitor at both enzymatic and cellular levels. nih.gov Similarly, studies on YC-1 analogs showed that substitutions at the ortho position of a benzene (B151609) ring with fluoro or cyano groups resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov
These examples underscore the importance of systematic structural modifications to map the SAR landscape. For this compound, this would involve synthesizing analogs with substitutions on the phenyl ring to probe the effects on electronic distribution and steric hindrance, thereby modulating binding affinity and activity against a specific biological target.
| Compound Series | Key Structural Modifications | Impact on Activity | Reference |
|---|---|---|---|
| TRPV1 Antagonists | Comparison of phenyl vs. pyridine C-regions | Phenyl derivatives showed better potency in 2-oxy and 2-thio series. | nih.gov |
| YC-1 Analogs | Substitution position on the benzene ring (ortho, meta, para) | Ortho-fluoro or -cyano substitution led to better inhibitory activity. | nih.gov |
| c-Met Kinase Inhibitors | Exploration of 3-amino-benzo[d]isoxazole/3-aminoindazole scaffolds | Identified compounds with IC50s < 10 nM against c-Met. | nih.gov |
| Triazinoindole Hybrids | Presence of hydroxyl groups | Enhanced inhibitory potential due to strong hydrogen bonding with the target enzyme. | researchgate.net |
Molecular Docking and Simulation Studies (e.g., Enzyme-Ligand Interactions)
Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein or enzyme. These studies are critical for rationalizing SAR data and for the hit-to-lead optimization process.
For a molecule like this compound, docking studies would focus on how the methylsulfonyl and nitrile groups contribute to the binding energy and specificity. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, while the phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The nitrile group can also act as a hydrogen bond acceptor.
While specific docking studies on this compound are not detailed in the provided results, studies on structurally related inhibitors provide a clear picture of its potential interactions.
c-Met Inhibitors : In the development of 3-aminoindazole-based c-Met inhibitors, molecular docking simulations were performed to understand the binding modes of the most potent compounds. nih.gov
Triazole Derivatives : Docking studies of 3-mercapto-1,2,4-triazole derivatives suggested that the most potent compound binds to the colchicine (B1669291) site of its target. nih.gov
Coumarin Derivatives : For 3-(triazolyl)-coumarin derivatives acting as iNOS inhibitors, docking studies revealed that π-π interactions with the heme group of the enzyme are crucial for inhibition. nih.govresearchgate.net This highlights the importance of aromatic moieties, such as the phenyl ring in this compound.
Molecular dynamics (MD) simulations can further refine these static docking poses, providing insights into the stability of the ligand-protein complex over time and the role of solvent molecules. Techniques like MM-PBSA/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) can be applied to MD simulation trajectories to calculate the free energy of binding, offering a more quantitative prediction of binding affinity.
| Compound Class | Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| 3-Mercapto-1,2,4-triazole derivatives | Tubulin (colchicine site) | Binding to the colchicine site was corroborated by docking results. | nih.gov |
| 3-(Triazolyl)-coumarin derivatives | Inducible Nitric Oxide Synthase (iNOS) | π-π interactions with the heme group were identified as important for inhibition. | nih.govresearchgate.net |
| 3-Aminoindazole derivatives | c-Met kinase | Docking simulations were used to rationalize SAR and guide inhibitor design. | nih.gov |
Conformational Analysis and Stability Predictions
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and understand the energy barriers between them. This is particularly important for molecules with rotatable bonds, such as the bond connecting the methylsulfonyl group to the phenyl ring in this compound.
The conformation of a molecule influences how well it fits into a target's binding site. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the potential energy surface of a molecule as a function of its rotatable bonds. nih.gov These calculations can predict the most stable conformers in different environments (e.g., in vacuum or in a solvent).
In the solid state, the molecular conformation is heavily influenced by intermolecular forces that stabilize the crystal lattice. The highly polar methylsulfonyl group in this compound can participate in strong dipole-dipole interactions and hydrogen bonding, which contribute to the stability of its crystalline structure.
A study on 1,5-Diaryl-3-Oxo-1,4-Pentadiene derivatives used Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect (NOESY), combined with quantum chemical calculations to determine the predominant conformers in solution. mdpi.com The study found that the introduction of a fluorine atom significantly altered the conformational preferences of the molecule. mdpi.com A similar approach could be applied to this compound and its analogs to understand how substituent changes affect their conformational equilibrium and, consequently, their biological activity.
Predictive Modeling for Pharmacokinetic and Pharmacodynamic Profiles (PBPK modeling)
Predictive modeling is a cornerstone of modern drug discovery, used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties of drug candidates. pharmajen.com Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated approach that simulates the fate of a drug in the body by integrating its physicochemical properties with physiological data. nih.gov
PBPK models represent the body as a series of interconnected compartments, each corresponding to a specific organ or tissue with realistic physiological volumes and blood flows. nih.govmdpi.com By inputting compound-specific data (e.g., solubility, permeability, metabolic stability, plasma protein binding), these models can predict the concentration-time profiles of a drug in various tissues and in the blood. nih.gov
The key advantages of PBPK modeling include:
Early Candidate Selection : Predicting human pharmacokinetics before first-in-human studies helps in selecting candidates with a higher probability of success. pharmajen.com
Dose Optimization : PBPK models can help predict appropriate dosing regimens for different populations, including pediatrics or patients with organ impairment. nih.gov
Understanding Drug-Drug Interactions : The models can simulate the impact of co-administered drugs on the PK of a new compound.
For a compound like this compound, a PBPK model would be developed by first gathering in vitro data on its properties. This data would then be used to simulate its oral absorption, distribution to various organs, and clearance. A PBPK modeling study on three generations of EGFR tyrosine kinase inhibitors (TKIs)—a class of drugs that often feature nitrile groups—successfully predicted the tumor-to-lung contrast seen in PET imaging. mdpi.comnih.gov This demonstrates the power of PBPK models to predict not just plasma concentrations but also drug distribution to the target tissue, which is crucial for assessing efficacy. nih.gov Such models are instrumental in streamlining clinical development and are increasingly integrated into regulatory submissions. nih.gov
Medicinal Chemistry and Pharmacological Investigations
Design and Synthesis of 3-(Methylsulfonyl)benzonitrile-Containing Compounds as Bioactive Agents
The design of bioactive compounds incorporating the this compound moiety is often guided by structure-based drug design (SBDD) and a deep understanding of target-ligand interactions. nih.gov Chemists utilize this scaffold as an important intermediate in the synthesis of complex molecules aimed at specific biological targets. The synthesis of these agents can be complex, sometimes involving multi-step linear sequences to produce the final active compounds with high purity and specific stereochemistry. nih.gov
A key rationale for incorporating the this compound group lies in its strong electron-withdrawing nature. This property can be critical for establishing optimal binding affinity with a target protein. For instance, in the development of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors, the methylsulfonyl group enhances binding by reducing the electron density of an adjacent aromatic ring system, which is crucial for an n → π* interaction with the target protein. acs.org The nitrile group, in turn, contributes to the molecule's polarity and can participate in critical interactions with biological targets.
Synthetic strategies often focus on building upon the core structure, adding other functional groups and ring systems to optimize potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov For example, the synthesis of the HIF-2α inhibitor Belzutifan involved a 13-step process designed to achieve the desired diastereoselectivity. nih.gov
Hypoxia-Inducible Factor-2α (HIF-2α) Inhibition
A prominent application of this compound derivatives is in the inhibition of HIF-2α, a key oncogenic driver in certain cancers, most notably clear cell renal cell carcinoma (ccRCC). nih.govnih.gov The overaccumulation of the HIF-2α protein is a characteristic feature of these cancers. nih.gov
Compounds containing the this compound core function as allosteric inhibitors of HIF-2α. They are designed to bind to a specific internal cavity within the PAS-B domain of the HIF-2α protein. acs.orgnih.gov This binding event prevents the crucial protein-protein interaction between HIF-2α and its dimerization partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). acs.org
The disruption of this HIF-2α:ARNT heterodimer is the key mechanistic step. It prevents the complex from binding to DNA and activating the transcription of downstream target genes that are essential for tumor growth and proliferation, such as VEGF-A and cyclin D1. researchgate.net X-ray crystallography has revealed that binding of these inhibitors induces conformational changes in HIF-2α, leading to steric clashes that physically block the dimerization with ARNT. acs.org The hydroxyl group on the inhibitor often forms a hydrogen bond network, while the methylsulfonyl-substituted ring engages in an electron-deficient interaction, both of which are critical for potent antagonism. acs.org
The development of HIF-2α inhibitors based on the this compound scaffold has led to significant therapeutic advances for renal cell carcinoma (RCC). nih.govnih.gov Clear cell RCC, the most common type of kidney cancer, is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, leading to the stabilization and accumulation of HIF-2α. nih.govnih.gov
By inhibiting HIF-2α, these compounds can effectively shut down a primary driver of tumor growth in ccRCC. researchgate.net
PT2385 : This first-generation clinical candidate demonstrated proof-of-concept for HIF-2α inhibition in heavily pretreated ccRCC patients, showing antitumor activity. nih.govacs.orgnih.gov
Belzutifan (PT2977/MK-6482) : A second-generation inhibitor, Belzutifan was designed to have improved pharmacokinetic properties over PT2385. nih.gov It has been approved for the treatment of patients with von Hippel-Lindau (VHL) disease-associated renal cell carcinoma. nih.gov Preclinical studies showed that treatment with these inhibitors causes dramatic tumor regression in ccRCC models. researchgate.net
The success of these agents has validated HIF-2α as a therapeutic target in RCC and has transformed the treatment landscape for patients with VHL-associated cancers. nih.govnih.gov
Anticancer Activities and Mechanisms
Beyond their role as specific HIF-2α inhibitors, derivatives of sulfonamides and benzonitriles exhibit broader anticancer activities through various mechanisms. researchgate.netnih.govmdpi.comnih.gov
Derivatives incorporating benzenesulfonyl and benzonitrile (B105546) motifs have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects are often dose-dependent. nih.gov For example, certain hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold showed significant growth inhibition across a panel of 59 cancer cell lines, with some compounds being substantially more potent than reference drugs like 5-fluorouracil. nih.gov The table below summarizes the inhibitory activity of selected compounds against various cancer cell lines.
| Compound Type | Cancer Cell Line | Activity Metric (IC50) | Reference |
|---|---|---|---|
| Imexon | Pancreatic Carcinoma (MiaPaCa-2) | ~200 µM (Mean for panel) | nih.gov |
| Benzenesulfonyl Guanidine Derivative (30) | Colon Cancer (HCT-116) | 8 µM | mdpi.com |
| Hydrazone-Methylsulfonylbenzene Derivative (20) | Mean of 59 cell lines | 0.26 µM | nih.gov |
| Stilbenoid (BCS) | Lung Cancer (A549) | 0.03 µM | nih.gov |
| 1,2,3-triazole Derivative (8) | Fibrosarcoma (HT-1080) | 15.13 µM | biointerfaceresearch.com |
A key mechanism contributing to the anticancer effect of these compounds is the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle. nih.govmdpi.comjmb.or.kr
Cell Cycle Arrest : Studies have shown that treatment with related compounds can cause cancer cells to accumulate in specific phases of the cell cycle, preventing them from proceeding to division. For instance, Imexon, an aziridine-containing molecule, caused pancreatic cancer cells to arrest in the G2 phase. nih.gov Other sulfonamide derivatives have been shown to arrest leukemia cells in either the G0/G1 or G2/M phases, depending on the cell line. ualberta.ca This arrest is often linked to the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govjmb.or.kr
Induction of Apoptosis : The antiproliferative effects are frequently coupled with the activation of apoptotic pathways. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ualberta.cafrontiersin.org Evidence for apoptosis includes the loss of mitochondrial membrane potential, the externalization of phosphatidylserine, and the activation of key executioner enzymes called caspases (e.g., caspase-3, -8, and -9). nih.govbiointerfaceresearch.comfrontiersin.org For some compounds, apoptosis induction is linked to an increase in intracellular reactive oxygen species (ROS), while for others, the mechanism is ROS-independent. nih.govfrontiersin.org
| Compound/Derivative Type | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Imexon | Pancreatic (MiaPaCa-2) | G2 phase arrest; Activation of caspases 3, 8, 9 | nih.gov |
| Stilbenoid (BCS) | Lung (A549) | G2/M phase arrest; Upregulation of p53 and p21 | nih.gov |
| Dichloromethane Fraction (DF) | Colon (HT-29) | G2/M arrest; Activation of caspases 8, 9, 3 | frontiersin.org |
| Sulfonamide S1 | Leukemia (K562) | G2/M phase arrest; Caspase-3 activation | ualberta.ca |
| Sulfonamide S1 | Leukemia (Jurkat) | G0/G1 phase arrest; Phosphatidylserine exposure | ualberta.ca |
| Cedrol | Lung (A549) | G1 arrest; Regulation of Bcl-2 family proteins | jmb.or.kr |
Other Potential Biological Activities of Derivatives
Beyond anticancer applications, derivatives featuring sulfonyl and nitrile groups are being explored for a variety of other therapeutic uses.
Anti-inflammatory Effects
Compounds containing a methylsulfonyl group have been investigated for their anti-inflammatory properties. A study focused on new non-steroidal anti-inflammatory derivatives incorporating a 5-(methylsulfonyl)-4H-1,2,4-triazol-3-amine pharmacophore. researchgate.net These synthesized compounds produced a significant reduction in paw edema in animal models. researchgate.net One particular compound, T3, demonstrated superior anti-inflammatory activity compared to the standard drug Diclofenac Sodium in the later phases of the experiment. researchgate.net This suggests that the methylsulfonyl triazole moiety may enhance anti-inflammatory effects, potentially through increased selectivity for the COX-2 enzyme. researchgate.net
In another line of research, triarylsulfonamides were identified as novel anti-inflammatory agents that function by inhibiting RANKL and TNFα signaling. nih.gov Structure-activity relationship studies led to compounds with potent in vitro activity against macrophages and osteoclasts, while showing minimal effects on other cell types. nih.gov A representative compound from this class was shown to be highly effective in both preventing and treating inflammation in in vivo models. nih.gov
Benzaldehyde (B42025) derivatives isolated from a marine fungus have also demonstrated anti-inflammatory effects. nih.gov These compounds were found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated macrophages by suppressing the expression of iNOS and COX-2 proteins. nih.gov Their mechanism also involves the inhibition of the NF-κB pathway and the induction of heme oxygenase-1 (HO-1), which contributes to their anti-inflammatory action. nih.gov
Neuroprotective Properties
The potential for related chemical structures to confer neuroprotection has also been an area of interest. A study on a benzylideneacetophenone derivative, JC3, investigated its effects in a mouse model of Parkinson's disease. nih.gov The administration of JC3 was found to restore the levels of tyrosine hydroxylase and dopamine (B1211576) transporter, which are typically reduced in this disease model. nih.gov Furthermore, the compound attenuated the activation of microglia and astrocytes, key markers of neuroinflammation, in the substantia nigra and striatum regions of the brain. nih.gov These findings suggest that such derivatives may act as neuroprotective agents. nih.gov
Antioxidant Activity
Several classes of compounds related to the core structure have been evaluated for their ability to combat oxidative stress. A series of substituted benzofuran (B130515) derivatives were synthesized and tested for their in vitro antioxidant activity using the DPPH method. nih.gov Several of these compounds, including 6a, 6b, 6d, 6h, 6o, 6p, and 6r, showed very good antioxidant activity when compared to the standard, L-ascorbic acid. nih.gov The transformation of a chroman skeleton to a benzofuran one has been reported to increase antioxidant activity. nih.gov
Similarly, derivatives of 1,2,4-triazol-5-one, specifically Schiff bases and Mannich bases, have been synthesized and shown to possess significant antioxidant properties. researchgate.net While these compounds showed low free radical scavenging activity compared to standards, they exhibited high iron ion chelation activity, which is another important mechanism of antioxidant action. researchgate.net
In another study, 2-phenoxy-benzo[g]triazoloquinazolines were evaluated for their antioxidant capacity. nih.gov Using DPPH radical scavenging and ferric reducing power assays, some of these compounds demonstrated good activity, with compounds 1 and 14 showing the highest capacity to scavenge free radicals. nih.gov
Table 2: Antioxidant Activity of Selected Benzofuran Derivatives
| Compound | Concentration (µg/ml) | Antioxidant Activity |
|---|---|---|
| 6a, 6b, 6d, 6h, 6o, 6p, 6r | 50, 100, 200 | Very Good |
Activity determined by DPPH method, compared to L-ascorbic acid as a positive control. nih.gov
Advanced Glycation End-Products (AGE)/Receptor for AGE (RAGE) Interaction Modulation
The formation and accumulation of advanced glycation end-products (AGEs) and their interaction with the receptor for AGE (RAGE) are implicated in the pathogenesis of various diseases, including diabetic complications and inflammation. nih.govmdpi.com The AGE-RAGE axis activates downstream signaling pathways, such as NF-κB and STAT3, leading to inflammatory responses and cellular damage. nih.govfrontiersin.org
AGEs can increase the expression of their own receptor, RAGE, creating a harmful positive feedback loop. frontiersin.orgresearchgate.net Recent studies have revealed that this regulation is not only mediated by signaling pathways but also through epigenetic mechanisms. nih.gov Specifically, AGEs like carboxymethyl-lysine (CML) and carboxyethyl-lysine (CEL) can promote the demethylation of the RAGE promoter region, leading to increased RAGE expression. nih.govfrontiersin.org Therefore, blocking the AGE-RAGE signaling pathway is considered a promising therapeutic strategy. nih.gov The development of inhibitors for this system is an active area of research aimed at preventing the pathological consequences of AGE accumulation. mdpi.com
Sodium-Dependent Glucose Cotransporter (SGLT) Inhibition (e.g., SGLT2)
Inhibitors of the sodium-glucose cotransporter 2 (SGLT2) are a class of antidiabetic agents that work by reducing renal glucose reabsorption, thereby promoting its excretion in the urine. nih.gov Research in this area has led to the development of various derivatives designed to potently and selectively inhibit SGLT2. nih.govnih.gov
One area of investigation involved the synthesis of 4'-dehydroxyphlorizin derivatives. nih.gov By introducing a small alkyl group at the 4'-position, the inhibitory activity was increased. A specific derivative, 3-(benzo[b]furan-5-yl)-2',6'-dihydroxy-4'-methylpropiophenone 2'-O-beta-D-glucopyranoside (compound 4), showed a particularly potent effect. nih.gov To improve its oral bioavailability by preventing hydrolysis in the digestive tract, prodrugs were developed. One such prodrug, compound 5, was metabolized in the liver to the more active form (compound 4) and demonstrated significant efficacy in lowering blood glucose levels in diabetic mouse models. nih.gov These findings highlight the therapeutic potential of such derivatives in the treatment of type 2 diabetes. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name/Class |
|---|
| This compound |
| Benzopyrone derivatives |
| 3-methylbenzofurans |
| 3-(morpholinomethyl)benzofurans |
| 3-amino-1,2,4-triazole derivatives |
| 5-(methylsulfonyl)-4H-1,2,4-triazol-3-amine |
| Triarylsulfonamides |
| Benzaldehyde derivatives |
| Benzylideneacetophenone derivative (JC3) |
| 1,2,4-triazol-5-one derivatives |
| 2-phenoxy-benzo[g]triazoloquinazolines |
| Carboxymethyl-lysine (CML) |
| Carboxyethyl-lysine (CEL) |
| 4'-dehydroxyphlorizin derivatives |
| 3-(benzo[b]furan-5-yl)-2',6'-dihydroxy-4'-methylpropiophenone 2'-O-beta-D-glucopyranoside |
| Diclofenac Sodium |
Protein Kinase Inhibition
The this compound moiety is a component of certain potent protein kinase inhibitors. Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research.
Derivatives incorporating the this compound structure have been investigated for their anticancer properties, which are thought to arise, in part, from the inhibition of protein kinases essential for cancer cell proliferation. While specific IC50 values for this compound itself are not the primary focus, its incorporation into larger molecules has led to potent inhibitors. For instance, the broader class of benzonitrile-containing compounds has yielded highly active kinase inhibitors. One such example is 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a kinase genetically linked to Parkinson's disease. This underscores the utility of the benzonitrile group in achieving high-affinity binding to kinase targets. The methylsulfonyl group, in turn, is often added to improve physicochemical properties such as solubility and to form key interactions within the enzyme's active site.
General Enzyme and Receptor Modulations
Beyond protein kinases, the this compound scaffold has been instrumental in the development of modulators for other critical biological targets, notably G-protein coupled receptors (GPCRs).
A significant example is its incorporation into a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov This receptor is implicated in a variety of psychiatric and neurological conditions. nih.gov High-throughput screening identified a sulfoquinoline-based compound which was then optimized, leading to the development of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile. nih.gov This compound emerged as a clinical candidate for treating psychiatric diseases. nih.gov Allosteric modulators offer a more nuanced way to control receptor activity compared to traditional orthosteric ligands, and the unique electronic and steric properties of the this compound fragment were crucial for achieving the desired pharmacological profile. nih.gov
Table 1: Pharmacological Activity of a this compound-Containing Compound
| Compound | Target | Activity | Therapeutic Indication |
|---|---|---|---|
| 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile | Metabotropic Glutamate Receptor 5 (mGluR5) | Negative Allosteric Modulator (NAM) | Psychiatric Conditions nih.gov |
Strategic Drug Design Principles
The deliberate inclusion of specific functional groups is a cornerstone of modern drug design. The methylsulfonyl and benzonitrile moieties are prime examples of functionalities used to optimize the pharmacological properties of a lead compound.
Integration of Methylsulfonyl and Benzonitrile Moieties in Drug Scaffolds
The strategic integration of both the methylsulfonyl and benzonitrile groups into a single molecular scaffold allows medicinal chemists to fine-tune a compound's characteristics.
Benzonitrile Moiety : The nitrile group (-C≡N) is a versatile functional group in drug design. It is a polar group and can act as a hydrogen bond acceptor. Its linear geometry can be used to probe narrow hydrophobic channels in a protein's binding site. Furthermore, the nitrile group is relatively stable metabolically. In the context of the mGluR5 modulator, the benzonitrile portion of the molecule occupies a key region of the allosteric binding site. nih.gov
Methylsulfonyl Moiety : The methylsulfonyl group (-SO2CH3) is a strong hydrogen bond acceptor and is highly polar, which can enhance the aqueous solubility of a compound. It is also metabolically stable. Its tetrahedral geometry and ability to engage in dipole-dipole interactions make it a valuable component for establishing strong and specific binding to a biological target.
The combination of these two moieties, as seen in the mGluR5 NAM, provides a balance of properties that contribute to high potency and favorable drug-like characteristics. nih.gov
Exploration of Bioisosteric Replacements (e.g., Methylsulfonyl as CF3 Bioequivalent)
Bioisosterism is a strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound. princeton.edu
The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity. mdpi.com It is often considered a bioisostere for other groups, such as the methyl or chloro groups. mdpi.comresearchgate.net
The methylsulfonyl (-SO2CH3) group has also been considered as a potential bioisostere for the trifluoromethyl (-CF3) group. researchgate.net Both groups are strongly electron-withdrawing and can participate in non-covalent interactions within a receptor pocket. However, they differ in their steric profiles and hydrogen bonding capabilities. While the CF3 group is generally considered more lipophilic, the methylsulfonyl group is more polar and can act as a hydrogen bond acceptor. The choice between these two groups in a drug design campaign depends on the specific requirements of the biological target and the desired physicochemical properties of the final compound. Theoretical calculations have been used to compare the structural and physicochemical aspects of various functionalities, including methylsulfonyl, to those of the CF3 group to guide their use as potential bioequivalents. researchgate.net
Table 2: Comparison of Bioisosteric Properties
| Functional Group | Key Properties | Role in Drug Design |
|---|---|---|
| Methylsulfonyl (-SO2CH3) | Polar, hydrogen bond acceptor, metabolically stable. | Improves solubility, forms specific polar interactions. |
| Trifluoromethyl (-CF3) | Lipophilic, strong electron-withdrawing, metabolically stable. mdpi.com | Increases membrane permeability, enhances binding affinity through electronic effects. mdpi.com |
Environmental Considerations in Compound Design and Synthesis
Development of Greener Synthetic Routes and Reagents
The traditional synthesis of benzonitriles often involves harsh reagents, toxic solvents, and energy-intensive conditions, which contribute to environmental pollution. chemistryjournals.net The chemical industry is a significant source of pollution, with fine chemical and pharmaceutical production generating substantial waste, sometimes between 25 to 100 kilograms of waste per kilogram of product. chemistryjournals.net In response, significant research has been dedicated to developing more environmentally benign synthetic methodologies.
A notable advancement is the one-pot synthesis of benzonitriles from aldehydes using ionic liquids, which serve multiple roles as a recyclable co-solvent, catalyst, and phase-separation agent. researchgate.netrsc.org One such process utilizes a hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt in conjunction with the ionic liquid [HSO₃-b-Py]HSO₄. researchgate.net This system eliminates the need for metal salt catalysts and corrosive acids like hydrochloric acid, which are common in conventional methods. rsc.orgnih.gov The reaction of an aldehyde with the hydroxylamine salt in the presence of the ionic liquid and paraxylene as a solvent can achieve a 100% yield of the corresponding benzonitrile (B105546) at 120°C within 2 hours. nih.gov
The key advantages of this green route include:
Elimination of Hazardous Materials : It avoids the use of metal catalysts and strong inorganic acids. researchgate.net
Process Simplification : The ionic liquid facilitates easy separation of the product, as the reaction mass automatically separates into organic and aqueous phases. researchgate.net
Recyclability : The ionic liquid can be easily recovered from the aqueous phase and reused directly in subsequent reactions, enhancing atom economy and reducing waste. researchgate.netnih.gov
Other green chemistry strategies applicable to organic synthesis include the use of alternative solvents like water and supercritical fluids, microwave-assisted synthesis to reduce reaction times and energy consumption, and biocatalysis. chemistryjournals.netwjpmr.com For example, microwave-assisted methods have been shown to significantly increase the yield of certain organic compounds compared to conventional heating methods. wjpmr.com
Table 1: Comparison of Traditional vs. Greener Synthesis Methods for Benzonitriles
| Feature | Traditional Synthesis Methods | Greener Ionic Liquid Method |
| Catalyst | Often requires metal salts (e.g., Zn(CH₃COO)₂, SnCl₂·2H₂O, TiCl₄). researchgate.net | Ionic liquid acts as a catalyst; no metal salt needed. rsc.org |
| Reagents | Commonly uses hydroxylamine hydrochloride, releasing HCl. nih.gov | Uses a specialized hydroxylamine salt, avoiding corrosive acid byproducts. nih.gov |
| Solvent | May use toxic or hazardous organic solvents like DMF. researchgate.net | Uses a recyclable ionic liquid and paraxylene. nih.gov |
| Reaction Time | Can be lengthy, up to 24 hours. researchgate.net | Significantly shorter, around 2 hours. nih.gov |
| Yield | Variable, often in the range of 79-85%. researchgate.net | Can achieve quantitative yield (100%). nih.gov |
| Workup/Separation | Can be complex, requiring neutralization and extensive purification. nih.gov | Simplified due to automatic phase separation. researchgate.net |
| Environmental Impact | Generates metal and acid waste; higher energy consumption. chemistryjournals.netresearchgate.net | Eco-friendly with a recyclable catalyst and reduced waste. researchgate.net |
Assessment of Environmental Impact of Functional Groups in Drug Design
When designing new compounds, particularly for pharmaceutical use, it is crucial to assess the environmental impact of their constituent functional groups. Pharmaceuticals can enter the environment and have unintended effects on non-target organisms. nih.gov The stability, reactivity, and metabolic fate of functional groups like the methylsulfonyl and nitrile moieties are key determinants of a molecule's environmental profile.
The Nitrile Group (-C≡N): The nitrile group is a versatile functional group in drug design, valued for its ability to modulate physicochemical properties and enhance binding affinity. nih.govresearchgate.net From an environmental perspective, it has several important characteristics:
Metabolic Stability : The nitrile group is generally robust and not readily metabolized in the body, often being excreted unchanged. nih.govnih.gov This stability can be an advantage, as it reduces the likelihood of forming potentially more toxic or persistent metabolites. Incorporating a nitrile can also block metabolically labile sites on a molecule, further increasing its stability. researchgate.net
Toxicity Concerns : The primary environmental and toxicological concern with nitriles is their potential to release hydrogen cyanide (HCN). researchgate.net However, this risk is highly dependent on the molecular structure. For instance, placing the nitrile on a quaternary (fully substituted) carbon prevents metabolic oxidation at that position, thereby inhibiting cyanide release. nih.gov
Synthesis Waste : The methods used to introduce the nitrile group can have environmental consequences. For example, using halide precursors in radical reactions to introduce a cyanide group can generate significant halide waste, which is detrimental to the environment. researchgate.net
The Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl (or methylsulfone) group is another important motif in medicinal chemistry, known for improving a compound's pharmacological properties. namiki-s.co.jp Its environmental and metabolic features are generally favorable:
High Stability : The sulfone functional group is chemically stable, resistant to hydrolysis, and not easily reduced in biological systems. namiki-s.co.jp This inherent stability minimizes the risk of degradation into other substances in the environment. researchgate.net
Improved Solubility : The methylsulfonyl group is strongly electron-withdrawing and can significantly reduce the lipophilicity of a molecule, thereby improving its water solubility. namiki-s.co.jp Increased solubility can affect a compound's environmental distribution and bioavailability to aquatic organisms, but it also can facilitate faster dilution in aqueous environments.
Role in Drug Design : The sulfonamide group, which is structurally related to the sulfone, is also known to be more stable than amide groups in biological systems. researchgate.net While certain sulfonamides containing an aniline (B41778) moiety have been associated with toxicity, the sulfonyl group itself is considered a safe and essential component in drug design. researchgate.net
Q & A
Q. Answer :
- Steric and Electronic Effects : The methylsulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the benzonitrile carbon, which is critical for covalent binding to biological targets (e.g., kinases) .
- Case Study : In Belzutifan (a HIF-2α inhibitor), the methylsulfonyl group stabilizes interactions with hydrophobic pockets in the target protein, as shown by crystallographic data .
- Methodology : Use density functional theory (DFT) to model charge distribution and molecular docking to predict binding affinities.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Q. Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.7–8.6 ppm) and methylsulfonyl singlet (~δ 3.3 ppm). For example, in compound 44, the methylsulfonyl proton appears at δ 3.29 (s, 3H) .
- Mass Spectrometry : High-resolution MS (HR-MS) confirms molecular weight (e.g., m/z 374.0837 for C19H14N3O4S2) .
- IR Spectroscopy : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and sulfonyl (S=O stretch ~1300–1150 cm⁻¹) groups.
Advanced: What strategies can resolve contradictions in crystallographic data for methylsulfonyl-substituted benzonitrile derivatives?
Q. Answer :
- Data Validation : Cross-validate unit cell parameters (e.g., a = 9.432 Å, b = 10.785 Å for related compounds) with single-crystal XRD and powder diffraction .
- Torsion Angle Analysis : For derivatives like 2-(4-chlorophenyl)-3-(methylsulfonyl)acrylonitrile, analyze dihedral angles (e.g., 64.22° between aromatic rings) to assess conformational flexibility .
- Thermal Motion Refinement : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion in sulfonyl groups.
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Q. Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Incompatibilities : Avoid oxidizers (e.g., peroxides), which may trigger hazardous decomposition (e.g., SOx/NOx release) .
- Storage : Keep in airtight containers at 2–8°C, away from light .
Advanced: How can computational modeling predict interactions of this compound with biological targets like HIF-2α?
Q. Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein binding using force fields (e.g., AMBER) to assess stability of sulfonyl group interactions .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities, focusing on contributions from the methylsulfonyl moiety.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using software like Schrödinger’s Phase .
Basic: How should researchers address discrepancies in reported melting points or spectral data for this compound?
Q. Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
- Interlaboratory Calibration : Cross-reference NMR data (e.g., DMSO-d6 vs. CDCl3 solvent shifts) and calibrate instruments with certified standards .
Advanced: What are the challenges in designing enantioselective syntheses of chiral this compound derivatives?
Q. Answer :
- Stereocenter Control : Use asymmetric catalysis (e.g., chiral palladium complexes) for C-S bond formation .
- Chiral Resolution : Employ chiral stationary phases (e.g., amylose-based) in preparative HPLC to separate enantiomers .
Basic: What are the key stability considerations for this compound under experimental conditions?
Q. Answer :
- Thermal Stability : Avoid temperatures >150°C to prevent decomposition (e.g., release of cyanide or SO2) .
- pH Sensitivity : Store in neutral buffers; acidic conditions may hydrolyze the nitrile group .
Advanced: How can structure-activity relationship (SAR) studies optimize the potency of this compound-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
